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Executive Summary
5,10-dideazatetrahydrofolate (5-DACTHF), also known as Lometrexol, is a potent folate analog

antimetabolite with significant antineoplastic activity. Its primary mechanism of action is the

specific and potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a

crucial enzyme in the de novo purine biosynthesis pathway. Unlike classical antifolates such as

methotrexate, Lometrexol does not target dihydrofolate reductase (DHFR). Upon entering a

cancer cell, Lometrexol is converted into polyglutamated derivatives, which are highly retained

within the cell and are more potent inhibitors of GARFT. The resulting blockade of purine

synthesis leads to a depletion of adenosine and guanosine nucleotide pools, which are

essential for DNA and RNA synthesis. This metabolic stress induces S-phase cell cycle arrest

and subsequently triggers apoptosis, ultimately leading to cancer cell death. This guide

provides a detailed overview of the molecular mechanism, quantitative efficacy, experimental

evaluation protocols, and key cellular pathways associated with 5-DACTHF.

Core Mechanism of Action
Cellular Uptake and Activation by Polyglutamylation
5-DACTHF is a prodrug that actively enters cells via folate transport systems.[1] For it to

become a highly effective therapeutic agent, it must undergo intracellular polyglutamylation, a

process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This process
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involves the sequential addition of glutamate residues to the molecule. Polyglutamylation

serves two critical functions:

Cellular Retention: The negatively charged polyglutamate tail traps the drug inside the cell,

preventing its efflux and leading to prolonged intracellular activity.[2]

Enhanced Potency: The polyglutamated forms of 5-DACTHF are significantly more potent

inhibitors of the target enzyme, GARFT, than the monoglutamate form.[2][3]

A deficiency in FPGS activity is a known mechanism of resistance to 5-DACTHF, as it leads to

diminished accumulation of the active polyglutamated drug.[2]

Inhibition of Glycinamide Ribonucleotide
Formyltransferase (GARFT)
The principal molecular target of 5-DACTHF is glycinamide ribonucleotide formyltransferase

(GARFT or GART), an essential enzyme in the de novo purine synthesis pathway.[4][5] This

pathway is responsible for building purine nucleotides (adenosine and guanine) from simple

precursors.[6][7] Specifically, GARFT catalyzes the formylation of glycinamide ribonucleotide

(GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the assembly of the purine

ring.[7][8]

5-DACTHF acts as a tight-binding inhibitor of GARFT, blocking the enzyme's active site and

preventing the transfer of a formyl group from the cofactor 10-formyl-tetrahydrofolate.[5][9] This

blockade effectively halts the entire de novo purine synthesis pathway.

Downstream Metabolic and Cellular Consequences
The inhibition of GARFT leads to a rapid and sustained depletion of intracellular purine pools,

specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1][10] The

consequences for the cancer cell are severe:

Inhibition of DNA and RNA Synthesis: A lack of purine nucleotides directly inhibits the

synthesis of DNA and RNA, which is essential for cell division and function.[4]

S-Phase Cell Cycle Arrest: Due to the inability to replicate their DNA, cancer cells treated

with 5-DACTHF arrest in the S phase of the cell cycle.[4][11]
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Induction of Apoptosis: The profound metabolic stress and cell cycle arrest ultimately trigger

programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[10][12]

Notably, this occurs without the induction of direct DNA strand breaks.[12]

Quantitative Efficacy Data
The potency of 5-DACTHF (Lometrexol) and related GARFT inhibitors has been quantified

through various in vitro studies. The half-maximal inhibitory concentration (IC50) represents the

drug concentration required to inhibit cell growth by 50%, while the inhibition constant (Ki)

measures the potency of inhibition against the target enzyme.

Compound Target Parameter Value
Cell Line /
System

Reference

5-DACTHF

(Lometrexol)

Cell

Proliferation
IC50 2.9 nM

CCRF-CEM

(Human

Leukemia)

[5]

5-DACTHF

(Lometrexol)

GARFT

Enzyme
Ki ~58.5 nM*

Purified

Enzyme
[5]

LY309887
Cell

Proliferation
IC50 9.9 nM

CCRF-CEM

(Human

Leukemia)

[5]

LY309887
GARFT

Enzyme
Ki 6.5 nM

Purified

Enzyme
[5]

AG2034
Cell

Proliferation
IC50 2.9 nM

CCRF-CEM

(Human

Leukemia)

[13]

AG2034
GARFT

Enzyme
Ki 28 nM

Human

GARFT
[13]

*Value estimated based on the report that LY309887 (Ki = 6.5 nM) is 9-fold more potent than

Lometrexol.[5]
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Key Experimental Assays

GARFT Inhibition Assay Cell Viability (MTS/MTT) Assay Apoptosis (Annexin V/PI) Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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